molecular formula C9H12O6 B1258150 Rel-Gabosin G

Rel-Gabosin G

Cat. No.: B1258150
M. Wt: 216.19 g/mol
InChI Key: LOPWYRAMULJJKP-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-Gabosin G is a member of the gabosine family, a class of carbasugars that were first isolated from Streptomyces strains in 1974. These compounds have attracted significant attention due to their structural diversity and promising biological activities. This compound, in particular, has been the subject of various synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rel-Gabosin G can be synthesized using a diversity-oriented approach featuring tunable deprotection manipulation. One of the key synthetic routes involves a tunable regioselective aldol cyclization of a flexible precursor. This method allows for the selective production of cyclohexenones, which are versatile intermediates for various C7 carbasugars .

Industrial Production Methods: The process typically includes steps such as aldol cyclization, deprotection, and purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Rel-Gabosin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Rel-Gabosin G has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Rel-Gabosin G involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

  • Gabosine A
  • Gabosine B
  • Gabosine E
  • Gabosine I

Each of these compounds has its own set of properties and applications, making the gabosine family a versatile group of molecules for scientific research and industrial applications.

Properties

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate

InChI

InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,7-9,12-14H,3H2,1H3/t7-,8+,9+/m1/s1

InChI Key

LOPWYRAMULJJKP-VGMNWLOBSA-N

Isomeric SMILES

CC(=O)OCC1=CC(=O)[C@@H]([C@H]([C@@H]1O)O)O

Canonical SMILES

CC(=O)OCC1=CC(=O)C(C(C1O)O)O

Synonyms

gabosine G

Origin of Product

United States

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